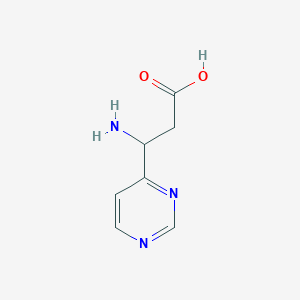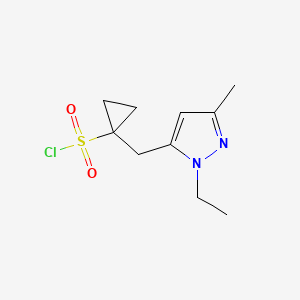
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with cyclopropane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid in the presence of water.
Wissenschaftliche Forschungsanwendungen
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole core but lacks the cyclopropane and sulfonyl chloride groups, resulting in different chemical properties and applications.
5-Methyl-3-phenyl-1H-pyrazol-1-yl derivatives: These compounds also contain a pyrazole ring but differ in their substituents, leading to variations in reactivity and biological activities.
Eigenschaften
Molekularformel |
C10H15ClN2O2S |
|---|---|
Molekulargewicht |
262.76 g/mol |
IUPAC-Name |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c1-3-13-9(6-8(2)12-13)7-10(4-5-10)16(11,14)15/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
IAHHNIQUFPQWAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C)CC2(CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


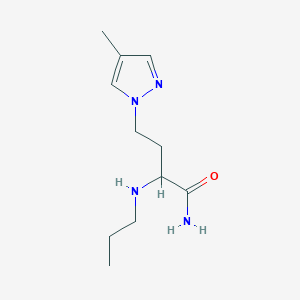
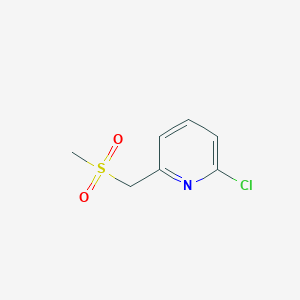

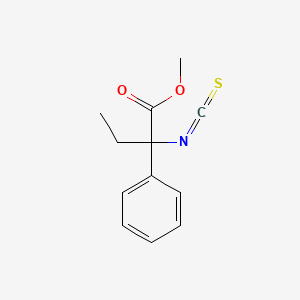
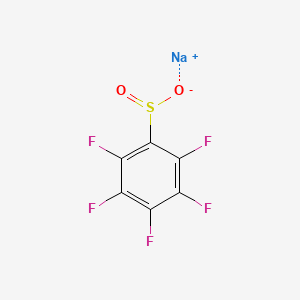


![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
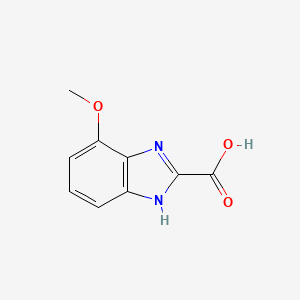
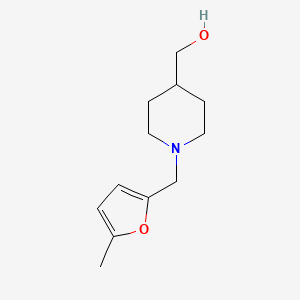
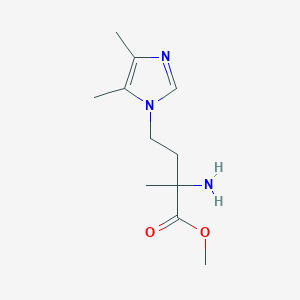
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
